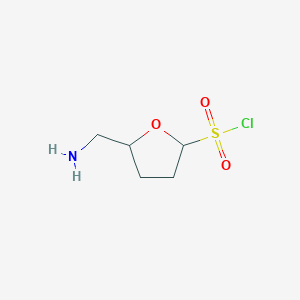
5-(Aminomethyl)oxolane-2-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)oxolane-2-sulfonylchloride is a chemical compound with the molecular formula C₅H₁₀ClNO₃S. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)oxolane-2-sulfonylchloride typically involves the reaction of oxolane derivatives with sulfonyl chloride in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (20-40°C) are usually sufficient.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)oxolane-2-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
5-(Aminomethyl)oxolane-2-sulfonylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)oxolane-2-sulfonylchloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The sulfonyl chloride group is highly reactive, making it a key functional group in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)oxolane-2-sulfonic acid
- 5-(Aminomethyl)oxolane-2-sulfonamide
- 5-(Aminomethyl)oxolane-2-sulfonyl fluoride
Uniqueness
5-(Aminomethyl)oxolane-2-sulfonylchloride is unique due to its high reactivity and versatility in chemical reactions. Unlike its analogs, the sulfonyl chloride group allows for a broader range of chemical transformations, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H10ClNO3S |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
5-(aminomethyl)oxolane-2-sulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO3S/c6-11(8,9)5-2-1-4(3-7)10-5/h4-5H,1-3,7H2 |
InChI Key |
JRJLDDMJJXZSBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1CN)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


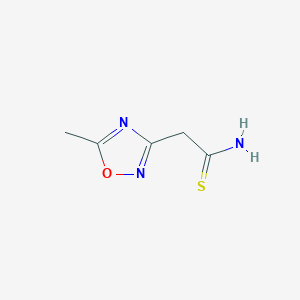
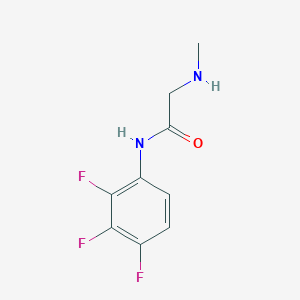
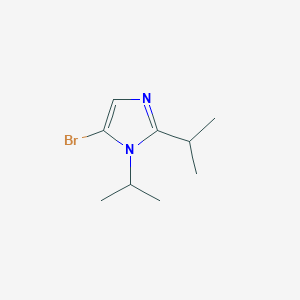
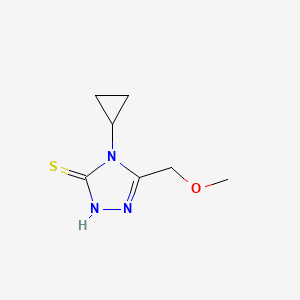
![(Propan-2-YL)((4H,6H,7H-thieno[3,2-C]pyran-4-ylmethyl))amine](/img/structure/B13212748.png)
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13212749.png)
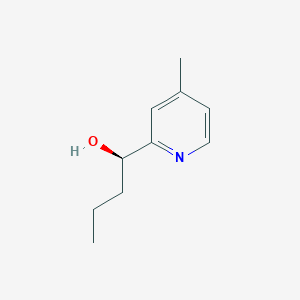
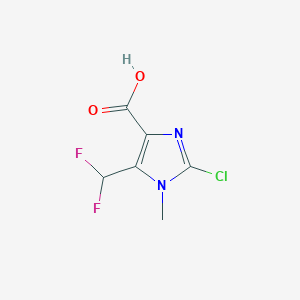
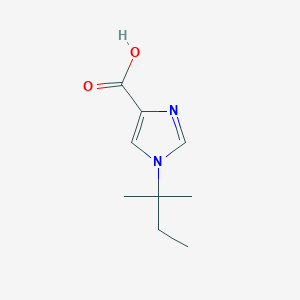
![1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13212766.png)
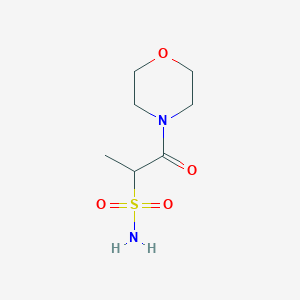
![3-(2-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/structure/B13212790.png)

![[(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13212801.png)
